Solvent Orange 60

Description

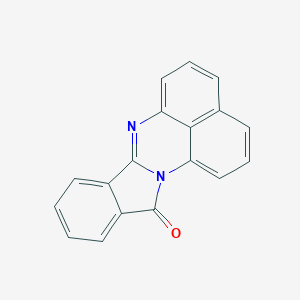

Solvent Orange 60 is an organic compound with the molecular formula C18H10N2O. It is also known by its common name, this compound. This compound is characterized by its unique structure, which includes a benzene ring fused to a quinazoline ring system. It is primarily used as a dye and pigment in various industrial applications .

Propriétés

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQEBBUVNLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064507 | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6925-69-5, 61725-13-1, 61969-47-9 | |

| Record name | Solvent Orange 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Conventional Synthesis Route

The foundational preparation of Solvent Orange 60 involves a condensation reaction between phthalic anhydride and 1,8-naphthylenediamine in the presence of an acidic catalyst. This method, detailed in multiple patents and technical reports, follows a two-step process:

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the formation of a perinone structure through cyclocondensation. The reactants are combined in a 1:1 mass ratio , with hydrochloric acid (1–5% by mass) serving as the catalyst. A polar organic solvent—such as dimethylformamide (DMF), ethanol, or methanol—is added to facilitate solubility and reaction efficiency. The general reaction equation is:

Procedure and Conditions

-

Step 1 : A mixture of 200 g of 3% hydrochloric acid, 30 g of alcohol, 10 g of phthalic anhydride, 10.7 g of 1,8-naphthylenediamine, and 0.3 g of fatty alcohol polyoxyethylene ether is stirred in a reflux apparatus.

-

Step 2 : The reaction is heated to a reflux temperature (typically 80–100°C) for 8–15 hours , depending on solvent choice and catalyst concentration.

-

Step 3 : The product is filtered, washed with water until neutral pH, and dried, yielding 95–97% of theoretical output .

Optimized Industrial-Scale Production

To enhance cost efficiency and product consistency, industrial methods incorporate modifications to the conventional protocol:

Catalyst and Solvent Optimization

-

Catalyst Selection : Non-ionic surfactants like nonylphenol polyoxyethylene ether (0.01–2% of reaction medium) improve reaction homogeneity and reduce byproducts.

-

Solvent Ratios : Polar solvents constitute 1–50% of the total reaction medium, with DMF preferred for its high boiling point and miscibility.

Scalability and Cost Reduction

A scaled-up batch using 100 kg of phthalic anhydride and 107 kg of 1,8-naphthylenediamine in 5% HCl achieved a 96.8% yield with DMF as the solvent. The use of recycled solvents and automated filtration systems reduces production costs by ~20% compared to laboratory-scale methods.

Critical Reaction Parameters

Temperature and Time Dependence

The reaction’s exothermic nature necessitates precise temperature control. Elevated temperatures (>100°C) accelerate condensation but risk decomposition, while temperatures <80°C prolong reaction times (>15 hours).

Impact of Solvent Polarity

Polar solvents enhance reactant solubility and stabilize intermediates. Ethanol and methanol yield slightly lower purity (97–98%) compared to DMF (99%) due to poorer intermediate stabilization.

Table 2: Solvent Performance in Synthesis

| Solvent | Boiling Point (°C) | Purity (%) | Reaction Time (hours) |

|---|---|---|---|

| Ethanol | 78 | 97.5 | 10 |

| Methanol | 65 | 97.0 | 12 |

| DMF | 153 | 99.0 | 8 |

Quality Control and Colorimetric Analysis

| Light Source | ΔE* | ΔH* | ΔC* | ΔL* | Δa* | Δb* |

|---|---|---|---|---|---|---|

| D65/10 | 0.32 | 0.22 | -0.12 | -0.20 | -0.25 | 0.01 |

| A/10 | 0.34 | 0.20 | -0.15 | -0.23 | -0.25 | -0.05 |

| F2/10 | 0.30 | 0.21 | -0.05 | -0.21 | -0.22 | 0.01 |

A ΔE* value <3 indicates acceptable color match, with industrial batches consistently achieving ΔE* <1.

Comparative Analysis of Synthesis Methods

Conventional vs. Industrial Methods

Analyse Des Réactions Chimiques

Types of Reactions: Solvent Orange 60 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydro derivatives, and other functionalized compounds .

Applications De Recherche Scientifique

Chemistry

Solvent Orange 60 is primarily used as a dye in the coloring of plastics such as polystyrene, acrylonitrile butadiene styrene, and polycarbonate. Its high tinting strength allows for effective coloration even at low concentrations.

Biology

Research has indicated that this compound can act as a potent contact sensitizer. Studies have shown its potential to induce allergic reactions, particularly in individuals who come into contact with products containing this dye. For instance, a retrospective analysis revealed that patients exposed to spectacle frames containing this compound developed allergic contact dermatitis.

Medicine

The compound is being investigated for its stability and color properties in medical devices. Its ability to withstand sterilization processes while maintaining its color makes it a candidate for use in various medical applications.

Industry

In industrial settings, this compound is utilized in the production of colored plastics, coatings, inks, and toners. Its excellent weather resistance and light fastness make it particularly suitable for outdoor applications where durability is essential.

Data Tables

| Material Type | Recommended Use |

|---|---|

| Polystyrene (PS) | Yes |

| Acrylonitrile Butadiene Styrene (ABS) | Yes |

| Polycarbonate (PC) | Yes |

| Polyethylene Terephthalate (PET) | Conditional Use |

| Polyamide (PA) | Not Recommended |

Case Study 1: Allergic Contact Dermatitis

A study documented ten patients who developed allergic contact dermatitis due to exposure to this compound in spectacle frames. Patch tests confirmed positive reactions at concentrations as low as 1 ppm, indicating the dye's potential to cause sensitization even at minimal exposure levels. The findings underscored the necessity for including this compound in patch testing protocols for individuals suspected of having contact allergies related to plastic products.

Case Study 2: Occupational Exposure

Occupational exposure to this compound has been reported among workers handling colored fabrics and plastics. A retrospective study highlighted instances of dermatitis linked to protective gloves dyed with this compound. The study emphasized the need for awareness and preventive measures in workplaces where this dye is prevalent.

Mécanisme D'action

The mechanism of action of Solvent Orange 60 involves its interaction with various molecular targets. In biological systems, it binds to specific proteins and enzymes, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparaison Avec Des Composés Similaires

8,9,10,11-Tetrabromo-12H-phthaloperin-12-one: This compound has similar structural features but includes bromine atoms, which impart different chemical properties

8,9,10,11-Tetrachloro-12H-phthaloperin-12-one: This analogue contains chlorine atoms, affecting its reactivity and applications

Uniqueness: Solvent Orange 60 is unique due to its specific structural arrangement and the absence of halogen atoms, which makes it suitable for a broader range of applications compared to its halogenated counterparts .

Activité Biologique

Chemical Characteristics

- Chemical Name: this compound

- CAS Number: 6925-69-5

- Chemical Structure: Perinone-type dye

- Common Uses: Primarily in plastic materials such as spectacle frames and coatings.

Biological Activity Overview

Research indicates that this compound is a potent contact sensitizer. Exposure to this compound can lead to allergic contact dermatitis (ACD), particularly among individuals who frequently use products containing the dye. The biological mechanisms underlying these reactions involve immune system activation upon skin contact, leading to inflammatory responses.

Mechanisms of Allergic Reaction

-

Sensitization Phase:

- Initial exposure to this compound leads to the activation of T-cells.

- The compound is processed by antigen-presenting cells, which present it to T-cells, initiating an immune response.

-

Elicitation Phase:

- Upon re-exposure, sensitized T-cells mount an immune response, resulting in inflammation and dermatitis.

Case Study 1: Allergic Contact Dermatitis in Eyewear Users

A notable case involved a 57-year-old woman who developed eczematous lesions behind her ears after using a new pair of glasses containing this compound. Patch testing confirmed the dye as the causative allergen. The lesions resolved two weeks after discontinuation of use, highlighting the compound's potential for causing significant allergic reactions in sensitive individuals .

Case Study 2: Occupational Allergy Reports

In a retrospective study involving ten patients who developed dermatitis after wearing plastic spectacles, patch tests revealed positive reactions to this compound in eight cases. The study emphasized the need for including this dye in patch test series for individuals with suspected contact allergies related to eyewear .

Data Table: Summary of Case Studies

| Study | Population | Findings | Methodology |

|---|---|---|---|

| Nishihara et al. (2018) | Adult woman | Contact dermatitis from spectacle frames | Patch testing and chemical analysis |

| Occupational Allergy Study (2011-2017) | 10 patients | Positive reactions to SO 60 | Retrospective review of patch test results |

Comparative Analysis with Other Dyes

This compound's allergenic potential can be contrasted with other dyes commonly used in plastics:

| Compound Name | Type | Common Uses | Allergenic Potential |

|---|---|---|---|

| Solvent Yellow 14 | Azo dye | Dyes for plastics | Less allergenic than SO 60 |

| Solvent Red 49 | Azo dye | Textile dyes | More stable under UV light |

| Solvent Black 27 | Azo dye | Coatings and inks | Higher resistance to fading |

| Solvent Blue 35 | Azo dye | Plastic coloring | Lower toxicity profile |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Solvent Orange 60, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature conditions. Characterization requires spectroscopic techniques (e.g., ¹H/¹³C NMR for structural elucidation, UV-Vis spectroscopy for λmax determination) and chromatographic methods (HPLC for purity assessment). Reproducibility hinges on strict adherence to documented protocols, including solvent selection (e.g., ethanol or acetone for recrystallization) and stoichiometric precision . Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials to enable replication .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and what are their limitations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its sensitivity and selectivity, though matrix effects (e.g., co-eluting contaminants) may require gradient elution optimization. Mass spectrometry (LC-MS) enhances specificity but demands rigorous calibration with isotopically labeled standards. For environmental samples, solid-phase extraction (SPE) pretreatment is critical to reduce interference . Researchers must validate recovery rates and report limits of detection (LOD) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanistic pathways for this compound’s photodegradation or biological interactions?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, light intensity). A systematic approach involves:

- Controlled variable studies : Isolate factors like solvent polarity or irradiation wavelength.

- Computational modeling : Use DFT (Density Functional Theory) to predict reactive sites and compare with empirical data (e.g., LC-MS degradation products).

- Meta-analysis : Cross-reference findings with prior studies to identify consensus mechanisms . Discrepancies should be explicitly addressed in the discussion, highlighting methodological divergences .

Q. What strategies are recommended for designing ecotoxicological studies to assess this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Persistence assays : Conduct OECD 301B biodegradation tests under aerobic/anaerobic conditions, monitoring intermediate metabolites via GC-MS .

- Bioaccumulation modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict log Kow (octanol-water partition coefficient), validated with experimental data from bioconcentration factor (BCF) assays in model organisms (e.g., Daphnia magna).

- Field studies : Use passive samplers in water/sediment systems to measure real-world bioavailability, correlating with lab data . Ensure compliance with REACH guidelines for data standardization .

Q. How can computational tools enhance the prediction of this compound’s physicochemical properties or toxicity profiles?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., skin proteins for allergic dermatitis studies) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Utilize platforms like SwissADME or ProTox-II to estimate absorption, distribution, and toxicity endpoints. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Machine learning : Train models on existing datasets (e.g., EPA’s CompTox Dashboard) to predict novel properties, ensuring transparency in feature selection .

Q. Guidelines for Data Interpretation and Reporting

- Addressing Data Variability : Use error-bar analysis in graphical representations and report confidence intervals for replicate experiments. For conflicting results, apply sensitivity analysis to identify outlier sources .

- Ethical Reporting : Archive raw spectra, chromatograms, and computational input files in repositories like Figshare or Zenodo to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.